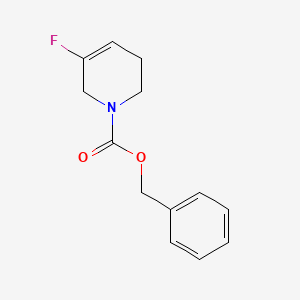

Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate

Vue d'ensemble

Description

Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is a useful research compound. Its molecular formula is C13H14FNO2 and its molecular weight is 235.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .

Mode of Action

Thps have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thps have been found to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Thps have been found to possess biologically active properties, suggesting they may have significant molecular and cellular effects .

Activité Biologique

Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate (BFTHPC) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H14FNO2

- Molecular Weight : 235.258 g/mol

- CAS Number : 1419101-08-8

- Purity : ≥97% .

BFTHPC's biological activity is primarily attributed to its structural components, particularly the fluorine atom and the tetrahydropyridine ring. These features enhance its interaction with various biological targets:

- Enzyme Inhibition : BFTHPC has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : The compound may act as a ligand for muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis .

Neuroprotective Effects

Research indicates that BFTHPC exhibits neuroprotective properties by:

- Inhibiting AChE and BuChE, which helps increase acetylcholine levels in the brain, potentially alleviating symptoms of Alzheimer's disease.

- Demonstrating antioxidant properties that protect neuronal cells from oxidative stress .

Anticancer Potential

Preliminary studies suggest that BFTHPC may possess anticancer activity:

- In vitro studies have shown that it can induce apoptosis in cancer cell lines, with enhanced cytotoxicity compared to standard reference drugs .

- Its unique chemical structure allows for better binding to protein targets involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of BFTHPC:

- Alzheimer's Disease Model :

- Antioxidant Activity :

- Structure–Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate | Moderate AChE inhibition | Different substitution pattern affects potency |

| Ethyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | Lower cytotoxicity | Lacks fluorine substitution |

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | Limited neuroprotective effects | Less effective against oxidative stress |

Applications De Recherche Scientifique

Medicinal Chemistry

BFTHPC serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple chemical transformations makes it valuable for developing new drugs targeting various diseases.

- Drug Development : BFTHPC is being investigated as a precursor for synthesizing novel therapeutic agents. The fluorine substitution increases lipophilicity and biological activity, making it a candidate for further drug modification.

Research indicates that BFTHPC exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies have shown that BFTHPC can induce cytotoxic effects on cancer cell lines. For instance, it demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, suggesting potential therapeutic benefits in chronic inflammatory conditions.

- Neuroprotective Properties : Given its structural similarity to known neuroprotective agents, BFTHPC is being studied for its effects on neurodegenerative diseases.

Cytotoxicity Assay

A study assessed the cytotoxic effects of BFTHPC on various cancer cell lines. Results indicated an IC₅₀ value significantly lower than that of control drugs, suggesting strong anticancer potential.

In Vivo Studies

Animal models have been used to evaluate the anti-inflammatory effects of BFTHPC. Results showed a marked reduction in inflammatory markers following treatment with the compound.

Neuroprotective Evaluation

In models of neurodegeneration, BFTHPC exhibited protective effects against neuronal cell death induced by toxic agents, indicating potential applications in treating neurodegenerative disorders.

Propriétés

IUPAC Name |

benzyl 5-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYQHGLGRWYGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.